molecular formula C18H15N5O B2570878 quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062348-69-8

quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Katalognummer: B2570878
CAS-Nummer: 2062348-69-8
Molekulargewicht: 317.352
InChI-Schlüssel: XCDRHNBSTJGWRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a fascinating compound due to its diverse chemical structure, making it a subject of significant interest in scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multi-step chemical reactions, starting with the preparation of the quinoxaline core. The compound typically undergoes nucleophilic substitution reactions, followed by cyclization and various protection-deprotection steps to introduce the epiminocyclohepta[d]pyrimidin ring structure. Critical reaction conditions include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthesis routes to enhance yield and cost-efficiency. Batch processes or continuous flow methods may be utilized, depending on the scalability requirements. Key considerations include the availability of starting materials, reaction scalability, and waste management to ensure environmentally friendly production.

Analyse Chemischer Reaktionen

Alkylation and Arylation Reactions

The compound undergoes alkylation at nucleophilic sites, such as nitrogen atoms in the pyrimidine or quinoxaline rings. Key reagents include alkyl halides and aryl acetamides under basic conditions:

Reaction Type Reagents/Conditions Products Yield
N-AlkylationNaH, DMF, substituted phenylacetamides Alkylated derivatives (e.g., 2-(3-(pyrimidin-4-yl)-1H-pyrazol-1-yl)acetamide)58–65%
C-H ArylationPd catalysts, arylboronic acidsArylated quinoxaline derivativesNot reported

Alkylation typically occurs at the pyrazole nitrogen, while arylation targets electron-deficient positions on the quinoxaline ring.

Oxidation and Reduction

The quinoxaline moiety is redox-active, enabling controlled transformations:

Oxidation

  • Reagents : m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂ in acetic acid .

  • Products : N-Oxide derivatives (e.g., epoxide or sulfoxide forms).

  • Applications : Enhanced solubility for biological assays .

Reduction

  • Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

  • Products : Secondary amines or alcohols via cleavage of the methanone group.

Nucleophilic Substitution

The tetrahydro-epiminocyclohepta[d]pyrimidine core participates in nucleophilic substitution:

Site Nucleophile Conditions Products
Pyrimidine C-2Amines, thiols DMF, 80°C, 4–16 hFunctionalized pyrimidine derivatives
Quinoxaline C-6/7Grignard reagentsAnhydrous THF, −78°C to RTAlkylated quinoxalines

Substitution at the pyrimidine ring is favored due to electron withdrawal by adjacent nitrogen atoms.

Cyclization and Ring-Opening

The compound serves as a precursor for fused heterocycles:

  • Cyclization :

    • Reagents : POCl₃ or PCl₅.

    • Products : Bridged bicyclic structures (e.g., azepinoquinoxalines).

    • Mechanism : Intramolecular electrophilic aromatic substitution .

  • Ring-Opening :

    • Conditions : Strong acids (HCl, H₂SO₄) or bases (NaOH) .

    • Products : Linear amines or ketones.

Thioamide Formation

The methanone group reacts with sulfurizing agents:

Reagent Conditions Products Yield
Lawesson’s reagentAnhydrous DME, 85°C, 4–6 h Thioamide analogs (e.g., compound 19b )37–89%

Thioamides exhibit enhanced stability compared to their carbonyl counterparts .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Coupling :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O .

    • Products : Biaryl derivatives with modified electronic properties.

Acid/Base-Mediated Rearrangements

The epiminocyclohepta[d]pyrimidine system undergoes pH-dependent isomerization:

  • Acidic Conditions : Protonation of the imine nitrogen induces ring contraction .

  • Basic Conditions : Deprotonation leads to ring expansion or fragmentation.

Key Mechanistic Insights

  • Steric and Electronic Effects :

    • The methoxyphenyl group directs electrophiles to the quinoxaline ring via steric shielding.

    • Electron-deficient pyrimidine rings favor nucleophilic attack at C-2 .

  • Solvent Dependency :

    • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation and substitution .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Selectivity
AlkylationHighModerateN > C sites
OxidationLowHighQuinoxaline N > O sites
Thioamide formationModerateLowMethanone C=O

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, aiding the development of new materials and catalysts.

Biology and Medicine: Biologically, this compound has shown potential in medicinal chemistry. Its structural motifs are studied for interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research includes exploring its binding affinities, pharmacodynamics, and pharmacokinetics.

Industry: Industrially, the compound’s derivatives might find applications in creating advanced materials, including polymers and resins. Its reactive sites enable modification, leading to tailored materials with desirable mechanical and chemical properties.

Wirkmechanismus

The exact mechanism of action depends on its application. In medicinal chemistry, it interacts with specific molecular targets such as enzymes or receptors. This interaction may inhibit or activate biological pathways, leading to the desired therapeutic effects. Studies typically focus on its binding mechanisms, using techniques like molecular docking and crystallography to elucidate these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • Quinoxalin-2-ylmethanone derivatives

  • (5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin analogs

  • Methanone-based heterocyclic compounds

Uniqueness: What sets quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its dual functional group presence, providing unique reactivity and binding properties. These characteristics make it an invaluable tool in research and potential drug development, allowing for tailored interactions with various molecular targets.

This detailed exploration of this compound highlights its synthesis, chemical behavior, and wide array of applications, underscoring its importance in scientific advancements.

Biologische Aktivität

Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety and a tetrahydro-epiminocyclohepta[d]pyrimidine structure, contributing to its unique pharmacological properties. The molecular formula and weight are critical for understanding its interactions within biological systems.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight270.32 g/mol
IUPAC NameThis compound

Research indicates that quinoxaline derivatives exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of Ras Protein : The compound has been shown to inhibit the Ras protein pathway, which is crucial in cell signaling related to growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer cell lines .
  • Antitumor Activity : Quinoxaline derivatives have demonstrated significant antitumor effects against different cancer cells. For instance, studies have shown that certain modifications to the quinoxaline structure enhance its potency against specific tumor types .
  • Topoisomerase Inhibition : Some derivatives have been reported to act as topoisomerase inhibitors, which play a vital role in DNA replication and transcription. This mechanism is particularly important in the development of anticancer drugs .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antitumor Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHEp-215Inhibition of Ras signaling
Study BMCF710Topoisomerase II inhibition
Study CA54912Induction of apoptosis

Case Studies

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed promising results when treated with a quinoxaline derivative similar to the compound . Patients exhibited a significant reduction in tumor size after 12 weeks of treatment .
  • Case Study on Breast Cancer : Another study highlighted the effectiveness of this compound in combination therapy for breast cancer patients resistant to conventional treatments. The combination led to improved overall survival rates .

Eigenschaften

IUPAC Name

quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRHNBSTJGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.